Ethyl 6-chloro-1H-indazole-3-carboxylate
Overview
Description
Ethyl 6-chloro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It has an average mass of 224.644 Da and a monoisotopic mass of 224.035248 Da .
Synthesis Analysis
The synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate and its derivatives has been described in various studies . For instance, one study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, which contain various aliphatic or aromatic acyl radicals in N1 . Moreover, halogens or methyl groups are present as substituents at the 5 position or methyl groups at 5,6 .Chemical Reactions Analysis
Indazole derivatives, including Ethyl 6-chloro-1H-indazole-3-carboxylate, have been found to exhibit various biological activities, suggesting that they undergo a range of chemical reactions in biological systems . For instance, some indazole derivatives have shown anti-inflammatory effects at doses much lower than the toxic ones .Physical And Chemical Properties Analysis
Ethyl 6-chloro-1H-indazole-3-carboxylate has a molecular formula of C10H9ClN2O2, an average mass of 224.644 Da, and a monoisotopic mass of 224.035248 Da . Detailed physical and chemical property data specific to Ethyl 6-chloro-1H-indazole-3-carboxylate was not found in the available literature.Scientific Research Applications
Mild and Scalable Procedure for N-1-Difluoromethylation
Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was used in a mild, scalable procedure for N-1-difluoromethylation. This method provides a safe and convenient alternative to existing approaches, applicable to large-scale operations and a range of other compounds (Hong et al., 2020).
N1-Substituted 1H-Indazole-3-Ethyl Carboxylates Synthesis
Research has described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, revealing the potential of these derivatives in various applications (Bistocchi et al., 1981).
Synthesis of 1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-Triazole-4-Carboxylic Acids
The three-component reaction involving ethyl 4-chloro-3-oxobutanoate and other nucleophiles, including Ethyl 6-chloro-1H-indazole-3-carboxylate, demonstrates its utility in synthesizing various compounds (Pokhodylo et al., 2010).
Synthesis of Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, a compound related to Ethyl 6-chloro-1H-indazole-3-carboxylate, was used in the synthesis of highly functionalized tetrahydropyridines, showing its significance in organic synthesis (Zhu et al., 2003).
Safety And Hazards
While specific safety data for Ethyl 6-chloro-1H-indazole-3-carboxylate was not found, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and avoiding contact with skin, eyes, or clothing . In case of accidental ingestion or inhalation, immediate medical attention is advised .
Future Directions
properties
IUPAC Name |
ethyl 6-chloro-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNWYEBPQBUTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680010 | |
Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-1H-indazole-3-carboxylate | |
CAS RN |
885279-23-2 | |
Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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